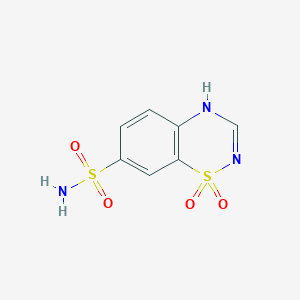

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVXNZNOSZFBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879079 | |

| Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-75-5 | |

| Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the reaction of a sulfonamide with a suitable thiadiazine precursor. One common method includes the use of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide as a starting material . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its biological activity.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its pharmacological effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide, which exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diuretic Activity

Benzothiadiazine derivatives are well-known for their diuretic properties. They function primarily by inhibiting sodium reabsorption in the kidneys, leading to increased urine output. Hydrochlorothiazide, a prominent member of this class, is widely used in treating hypertension and edema associated with heart failure.

- Mechanism of Action : The compound inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron, promoting natriuresis (sodium excretion) and diuresis (increased urine production) .

Case Study: Hydrochlorothiazide

A clinical study demonstrated that patients treated with hydrochlorothiazide experienced a significant reduction in blood pressure compared to those receiving a placebo. This finding underscores the efficacy of Benzothiadiazine derivatives in managing cardiovascular conditions.

Agricultural Applications

Herbicide Development

Recent research has explored the use of Benzothiadiazine derivatives as potential herbicides. Their ability to inhibit specific enzymes involved in plant growth has been investigated for controlling unwanted vegetation.

- Target Enzymes : The compounds may inhibit photosynthetic electron transport and other metabolic pathways crucial for plant development .

Case Study: Herbicidal Efficacy

In field trials, certain Benzothiadiazine derivatives demonstrated effective control over common weeds without adversely affecting crop yield. This positions them as promising candidates for environmentally friendly herbicides.

Analytical Chemistry Applications

Analytical Methods

Benzothiadiazine compounds are utilized in various analytical techniques, including chromatography and mass spectrometry, for detecting and quantifying substances in biological samples.

- Detection Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been employed to analyze Benzothiadiazine levels in pharmaceutical formulations and biological matrices .

Case Study: Quantification in Blood Samples

A study utilized HPLC-MS to quantify hydrochlorothiazide levels in patient blood samples post-administration. The method proved sensitive and reliable, facilitating therapeutic drug monitoring.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compound | Key Findings |

|---|---|---|---|

| Pharmaceuticals | Diuretic agent | Hydrochlorothiazide | Significant blood pressure reduction |

| Agriculture | Herbicide | Benzothiadiazine Derivative | Effective weed control without crop damage |

| Analytical Chemistry | Detection and quantification | Hydrochlorothiazide | Reliable HPLC-MS method for therapeutic monitoring |

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

KATP Channel Activation: The compound activates KATP channels, which play a crucial role in regulating insulin release from pancreatic beta cells.

AMPA Receptor Modulation: It modulates AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system.

Inhibition of Chloride Reabsorption: As a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

Therapeutic Role :

- Core structure of thiazide diuretics, used for hypertension and edema via inhibition of renal Na⁺/Cl⁻ cotransport .

Comparison with Structurally Similar Compounds

The benzothiadiazine backbone is modified at positions 3, 4, and 6 to yield derivatives with varying pharmacokinetic and therapeutic profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Key Structural Differences and Pharmacological Impacts

Substituent Effects on Potency: Chlorine at Position 6: Essential for diuretic activity. Hydrochlorothiazide (6-Cl, 3,4-dihydro) exhibits higher bioavailability than Chlorothiazide (6-Cl, non-dihydro) due to improved solubility . Trifluoromethyl Groups: In Bendroflumethiazide and Hydroflumethiazide, this group enhances lipophilicity, leading to longer half-lives and reduced dosing frequency .

Polymorphism studies under high pressure (e.g., Chlorothiazide at 4.4 GPa) reveal structural resilience differences among derivatives .

Synthetic Routes :

- Derivatives like Bendroflumethiazide are synthesized via regioselective reactions starting from sulfonamide precursors, leveraging n-BuLi and iodine for functionalization .

Biologische Aktivität

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide, commonly known as Hydrochlorothiazide (HCTZ), is a thiazide diuretic widely used in the treatment of hypertension and edema. This compound belongs to the benzothiadiazine class and exhibits significant biological activity primarily through its action on the renal system. This article explores its mechanisms of action, therapeutic applications, side effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H8ClN3O4S2

- Molecular Weight : 297.72 g/mol

- Solubility : Slightly soluble in water; freely soluble in sodium hydroxide solution; sparingly soluble in alcohol .

Hydrochlorothiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis (increased urine output) and a subsequent decrease in blood volume and blood pressure. The primary mechanisms include:

- Diuretic Effect : Increased renal excretion of sodium and water.

- Antihypertensive Effect : Reduction in peripheral vascular resistance over time.

Therapeutic Applications

Hydrochlorothiazide is primarily indicated for:

- Hypertension : It is often used as a first-line treatment for high blood pressure.

- Edema : Effective in managing fluid retention associated with heart failure, liver cirrhosis, and renal disorders.

Biological Activity and Efficacy

Research has demonstrated that Hydrochlorothiazide effectively lowers blood pressure in hypertensive patients. A study involving 228 white hypertensives revealed significant associations between genetic markers and blood pressure responses to HCTZ treatment. Notable findings include:

- Metabolomic Analysis : Identified metabolites significantly associated with systolic (SBP) and diastolic blood pressure (DBP) responses.

- Genetic Polymorphisms : Three polymorphisms were linked to variations in BP response to HCTZ treatment .

Case Studies

Several case studies have highlighted the efficacy and safety profile of Hydrochlorothiazide:

- Case Study 1 : A 63-year-old male patient with resistant hypertension was treated with HCTZ alongside lifestyle modifications. After three months, his SBP decreased from 160 mmHg to 130 mmHg without significant side effects .

- Case Study 2 : In a cohort of patients with chronic kidney disease, HCTZ was shown to improve fluid balance and reduce blood pressure effectively when combined with other antihypertensive agents .

Side Effects and Adverse Reactions

While Hydrochlorothiazide is generally well-tolerated, it can cause several side effects:

- Electrolyte Imbalances : Hypokalemia (low potassium levels) is a common concern.

- Dehydration : Due to excessive diuresis.

- Allergic Reactions : Rarely may cause hypersensitivity reactions due to its sulfonamide structure.

Q & A

Q. What are the recommended synthetic routes for 2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide derivatives, and how do reaction conditions influence yield?

The primary synthetic pathways involve condensation of o-aminobenzenesulfonamides with urea or isocyanates under reflux in polar aprotic solvents like DMF. For example, condensation with urea at elevated temperatures (150–200°C) yields the core benzothiadiazine scaffold, while isocyanate reactions require milder conditions (80–100°C) but demand strict anhydrous environments to avoid side reactions . Yield optimization depends on stoichiometric ratios, solvent purity, and reaction time. Impurities such as 4-amino-6-chloro-1,3-benzenedisulfonamide or dimerized byproducts can arise from incomplete cyclization or over-reaction, necessitating chromatographic purification (e.g., HPLC with C18 columns) .

Q. How can structural ambiguities in benzothiadiazine derivatives be resolved using spectroscopic techniques?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, the ¹H-NMR spectrum of the parent compound shows characteristic peaks for the dihydrothiadiazine ring (δ 3.2–4.0 ppm for CH₂ groups) and sulfonamide protons (δ 7.5–8.2 ppm). Confirmation of the 1,1-dioxide moiety requires infrared (IR) spectroscopy, with strong S=O stretching bands at 1150–1250 cm⁻¹ . Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical variations or impurities, necessitating X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of benzothiadiazine derivatives as diuretics or antiviral agents?

A factorial design approach is recommended to evaluate multiple variables (e.g., substituent position, electronic effects). For example:

- Factors : Substituents at C3 (e.g., benzyl, methyl) and C6 (chloro, trifluoromethyl).

- Responses : Diuretic potency (via in vivo natriuretic assays) or antiviral activity (e.g., RSV inhibition in cell culture) .

Orthogonal arrays (e.g., Taguchi methods) can minimize experimental runs while maximizing data robustness. Multivariate regression analysis then identifies key contributors to bioactivity .

Q. How can conflicting pharmacokinetic data for benzothiadiazine derivatives be reconciled across studies?

Discrepancies in bioavailability or metabolite profiles often arise from differences in:

- Analytical methods : Ensure consistency in HPLC conditions (e.g., mobile phase pH, column type) to avoid peak co-elution. For example, USP guidelines recommend resolving hydrochlorothiazide from its dimer using a C8 column with acetonitrile-phosphate buffer (pH 3.0) .

- Species-specific metabolism : Rodent vs. human cytochrome P450 isoforms may metabolize substituents differently. Cross-validate findings using hepatocyte models or stable isotope tracing .

Q. What strategies mitigate synthetic challenges in scaling benzothiadiazine derivatives for preclinical studies?

Key issues include poor solubility and thermal instability. Solutions:

- Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., saccharin sodium dihydrate analogs) .

- Process intensification : Use continuous flow reactors to control exothermic reactions and reduce decomposition .

- Purity validation : Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .

Methodological & Theoretical Frameworks

Q. How should researchers align mechanistic studies of benzothiadiazine derivatives with theoretical frameworks?

Link hypotheses to established pharmacological theories (e.g., thiazide diuretics' action on Na⁺-Cl⁻ cotransporters) or antiviral mechanisms (e.g., RSV fusion inhibition). For example:

Q. What statistical approaches are suitable for analyzing dose-response data in toxicological studies?

- Probit analysis : For quantal responses (e.g., LD₅₀ determination).

- ANOVA with post-hoc tests : Compare means across dose groups, adjusting for covariates like animal weight or batch effects .

- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for continuous endpoints (e.g., renal toxicity biomarkers) .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported solubility or stability profiles?

- Standardize conditions : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility assays instead of pure buffers.

- Stress testing : Expose compounds to accelerated degradation conditions (40°C/75% RH) to identify instability triggers (e.g., hydrolysis of sulfonamide groups) .

- Inter-laboratory validation : Share protocols via platforms like COSMOS to harmonize methodologies .

Q. What steps ensure analytical reproducibility when working with rare or poorly characterized derivatives?

- Cross-validate with orthogonal methods : Combine LC-MS, NMR, and elemental analysis for purity assessment.

- Reference standards : Use USP-certified analogs (e.g., hydrochlorothiazide) as internal controls .

- Document batch variability : For example, Sigma-Aldrich’s rare chemicals lack analytical data, requiring buyers to confirm identity via in-house assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.